

Spectroscopic Profile of 3-Butenyltrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Butenyltrimethylsilane**

Cat. No.: **B1266924**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound **3-Butenyltrimethylsilane**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **3-Butenyltrimethylsilane** is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Si-(CH ₃) ₃	~ 0.0	Singlet	-	9H
Si-CH ₂ -	~ 0.5 - 0.7	Triplet	~ 8.0	2H
-CH ₂ -CH=	~ 2.0 - 2.2	Quartet	~ 7.5	2H
=CH ₂	~ 4.8 - 5.1	Multiplet	-	2H
-CH=CH ₂	~ 5.7 - 5.9	Multiplet	-	1H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.

Carbon Assignment	Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~ -2.0
Si-CH ₂ -	~ 17.0
-CH ₂ -CH=	~ 25.0
=CH ₂	~ 114.0
-CH=CH ₂	~ 139.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~ 3075	=C-H Stretch	Medium
~ 2955, 2895	C-H Stretch (Alkyl)	Strong
~ 1640	C=C Stretch (Alkene)	Medium
~ 1250	Si-CH ₃ Symmetric Bend	Strong
~ 990, 910	=C-H Bend (Out-of-plane)	Strong
~ 840	Si-C Stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
128	~ 10	[M] ⁺ (Molecular Ion)
113	~ 5	[M - CH ₃] ⁺
73	100	[(CH ₃) ₃ Si] ⁺ (Base Peak)
59	~ 20	[(CH ₃) ₂ SiH] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **3-Butenyltrimethylsilane** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

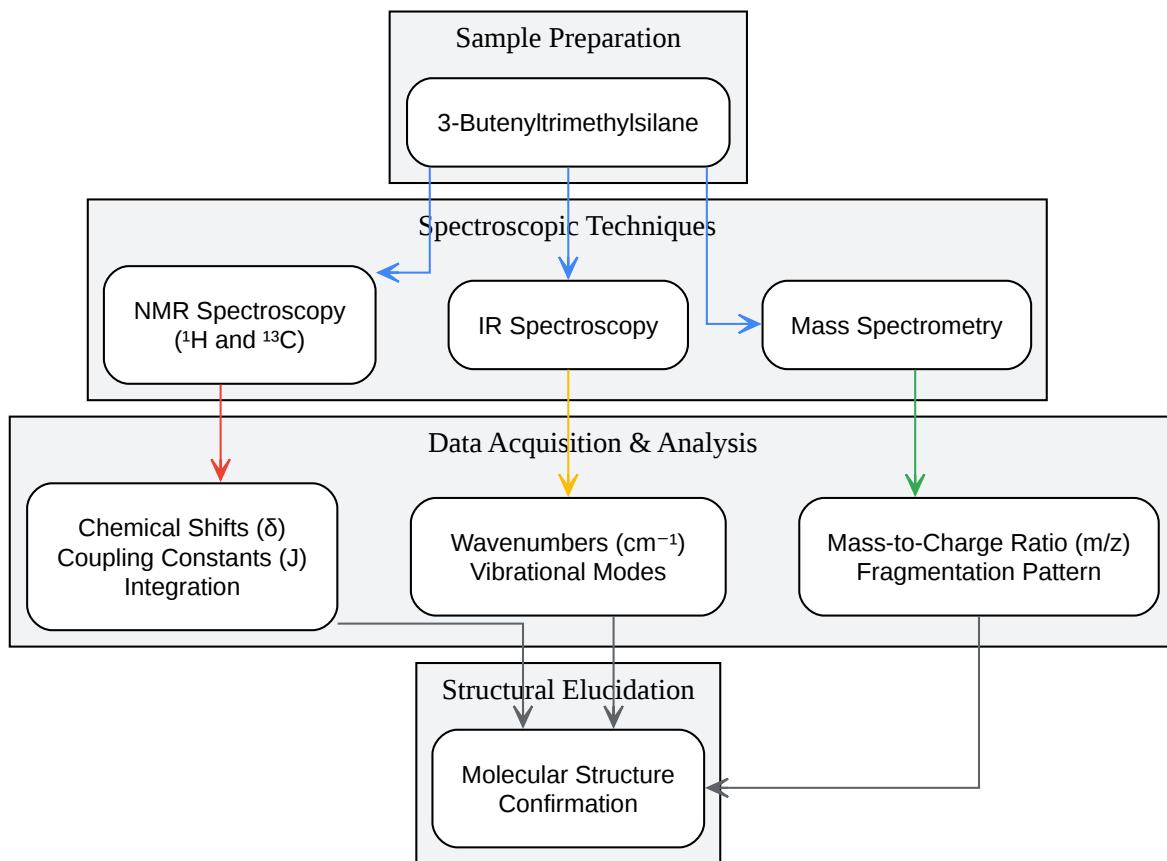
Sample Preparation: As **3-Butenyltrimethylsilane** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

Data Acquisition (Electron Ionization - EI):

- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-200.
- Source Temperature: 200-250 °C.
- GC Conditions (if applicable): A non-polar capillary column (e.g., DB-1 or HP-5ms) is used with a suitable temperature program to ensure good separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Butenyltrimethylsilane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Butenyltrimethylsilane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266924#spectroscopic-data-nmr-ir-ms-of-3-butenyltrimethylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com